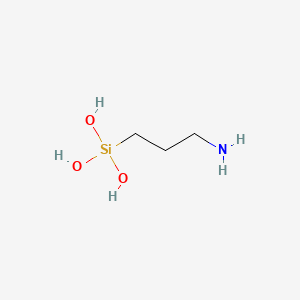

(3-Aminopropyl)silanetriol

Description

Overview of Silane (B1218182) Coupling Agents in Contemporary Research

Silane coupling agents are a class of organosilicon compounds that are pivotal in materials science for their ability to form durable bonds between dissimilar materials, particularly inorganic substrates and organic polymers. hskbrchemical.comdow.com These agents possess a general chemical structure of Y-R-Si-X₃, where 'Y' is an organofunctional group (such as amino, epoxy, or vinyl) compatible with an organic matrix, and 'X' is a hydrolyzable group (like an alkoxy or acetoxy group) that can react with inorganic surfaces. tcichemicals.com

Rationale for Focusing on (3-Aminopropyl)silanetriol's Academic Significance

This compound (APST) holds particular academic significance due to its distinct chemical structure and high reactivity. It is the hydrolyzed form of its widely used precursor, (3-aminopropyl)triethoxysilane (APTES). The hydrolysis of APTES replaces its three ethoxy groups with hydroxyl groups, resulting in the silanetriol moiety [-Si(OH)₃]. This structure provides APST with two key reactive sites: a primary aminopropyl group and three silanol (B1196071) groups. smolecule.com

This bifunctional nature is the cornerstone of its research value:

The silanetriol groups enable strong covalent bonding with hydroxyl-rich inorganic surfaces like silica (B1680970), metal oxides, and various nanoparticles.

The aminopropyl group provides a reactive site for covalent attachment to organic polymers, biomolecules like proteins and DNA, and other functional molecules. smolecule.com

This dual functionality makes APST an exceptionally effective surface modifier. Furthermore, its monomeric form is soluble in water, which is a significant advantage for applications in aqueous systems and biomedical research, where it is used to functionalize surfaces for biosensors, create biocompatible coatings, and promote cell adhesion for tissue engineering. smolecule.com In nanotechnology, it is crucial for modifying nanoparticles to improve their dispersion, stability, and utility in systems ranging from drug delivery to nanocomposites. smolecule.com Research has shown that modifying mesoporous silica nanoparticles with APST can reduce protein adhesion and cellular uptake, which is valuable for creating low-fouling drug delivery systems. nih.gov

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate examination of this compound based on its role in academic and materials science research. The objective is to adhere strictly to the outlined topics, detailing the function of silane coupling agents and the specific academic importance of APST. This analysis will be supported by detailed research findings and data presented in tabular format to illustrate the compound's properties and its impact on material performance. The content will deliberately exclude any discussion of dosage, administration, or adverse safety profiles to maintain a clear focus on materials science.

Detailed Research Findings

The application of this compound, often generated in-situ from the hydrolysis of its precursor APTES, has been shown to significantly enhance the properties of various materials.

| Property | Value/Description | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 58160-99-9 | chemicalbook.com |

| Molecular Formula | C₃H₁₁NO₃Si | |

| Molecular Weight | 137.21 g/mol | chemicalbook.com |

| Key Functional Groups | Amino group (-NH₂), Silanetriol group [-Si(OH)₃] | smolecule.com |

| Synthesis | Produced via the aqueous hydrolysis of (3-aminopropyl)triethoxysilane (APTES). | smolecule.com |

| Physical State | Colorless or pale yellow liquid. | smolecule.com |

| Solubility | Soluble in water (monomeric form), alcohols, and organic solvents. smolecule.com | smolecule.com |

Table 1: Physicochemical Properties of this compound.

Research into composite materials frequently highlights the impact of aminofunctional silanes on mechanical and thermal properties.

| Study Focus | Material System | Key Finding | Source(s) |

| Composite Mechanical Properties | Phosphate (B84403) glass fiber-reinforced poly(caprolactone) composites | Treatment with 10 wt% APTES solution resulted in a 47% increase in tensile strength and an 86% increase in tensile modulus compared to untreated fiber composites. | nih.gov |

| Nanocomposite Thermal Properties | In-situ generated silica-epoxy nanocomposites | The glass transition temperature (Tg) showed opposing trends based on silica loading and the TEOS/APTES molar ratio, indicating a complex interaction between the silane coupling agent and the polymer network. mdpi.com | mdpi.com |

| Biomaterial Surface Modification | Hydroxyapatite (HA) scaffolds | Modification with aminopropyl-functionalized silanes enhanced mechanical strength and displayed excellent biocompatibility, crucial for bone tissue engineering. | nih.gov |

| Nanoparticle Functionalization | Mesoporous Silica Nanoparticles (MSNs) | Co-grafting with aminopropyl silanetriol (APST) and a phosphonate-based silane created a pseudo-zwitterionic surface that reduced protein adsorption by up to 90% and macrophage uptake by approximately 60%. nih.gov | nih.gov |

Table 2: Selected Research Findings on Material Enhancement using Aminopropyl-functional Silanes.

Structure

3D Structure

Properties

IUPAC Name |

3-trihydroxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUAHIMULPXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68400-07-7 | |

| Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7069233 | |

| Record name | (3-Aminopropyl)silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS] | |

| Record name | Silanetriol, 1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Aminopropyl)silanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58160-99-9, 29159-37-3, 68400-07-7 | |

| Record name | 3-Aminopropyltrihydroxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58160-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyltrihydroxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, 1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Aminopropyl)silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropyl)silanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPYLTRIHYDROXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LO4RL000T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Aminopropyl Silanetriol

Hydrolysis and Condensation Mechanisms of (3-Aminopropyl)silanetriol Precursors

The conversion of alkoxysilane precursors, such as APTES, into this compound involves a two-step process: hydrolysis of the alkoxy groups (e.g., ethoxy groups) to form silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanol groups to form siloxane (Si-O-Si) bonds. These reactions are highly sensitive to experimental conditions.

The pH of the aqueous medium plays a pivotal role in both the hydrolysis of precursors and the subsequent condensation (polymerization) of the resulting this compound. The rates of both reactions are minimized around a neutral pH of 7 and are catalyzed by both acidic and basic conditions. unm.edu

Under acidic conditions (pH < 7), the alkoxy groups on the precursor are protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This accelerates the hydrolysis reaction. unm.edu Conversely, the condensation rate is relatively slow in acidic environments because the protonation of silanol groups creates a positive charge, leading to electrostatic repulsion between molecules.

Under basic conditions (pH > 7), the reaction is catalyzed by hydroxide ions (OH-), which are stronger nucleophiles than water. unm.edu The hydroxide ion directly attacks the silicon atom, facilitating the displacement of the alkoxy groups. unm.edu Furthermore, in basic solutions, silanol groups can deprotonate to form silanolate anions (Si-O-). These anions are highly reactive and readily attack neutral silanol groups, leading to a rapid condensation rate. The reactivity of the silane (B1218182) is strongly influenced by the pH of the hydrolysis environment, particularly in the early stages of the reaction. researchgate.net

Table 1: Effect of pH on Hydrolysis and Condensation Rates

| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Mechanism |

|---|---|---|---|

| Acidic (pH < 4) | Fast | Slow | Specific acid catalysis; protonation of alkoxy/silanol groups. |

| Near Neutral (pH 6-8) | Slowest | Slowest | Minimal catalytic activity. |

| Basic (pH > 9) | Fast | Fast | Specific base catalysis; nucleophilic attack by OH- and formation of reactive silanolate anions. |

Following hydrolysis, the newly formed this compound monomers undergo condensation to form dimers, trimers, and larger oligomeric structures. The structure of these oligomers is highly dependent on the reaction conditions. Studies using Fourier Transform Infrared (FT-IR) spectroscopy have shown that condensation can lead to the formation of linear chains, 8-membered cyclic siloxane structures, and poorly cross-linked networks. researchgate.net

The formation of highly connected, three-dimensional cross-linked structures is often hindered by the steric bulk of the non-hydrolyzable aminopropyl group. researchgate.net As condensation proceeds, the viscosity of the solution increases, eventually leading to the formation of a polymeric gel. Gelling occurs when a continuous, sample-spanning network of siloxane bonds is formed. The time to gelation is influenced by factors such as silane concentration, water content, pH, and temperature. In many cases, even after gelling, a significant number of un-condensed Si-OH groups remain within the network. csic.es

This compound is typically generated by the hydrolysis of a precursor like (3-Aminopropyl)triethoxysilane. This hydrolysis reaction is faster when both water and acid concentrations are increased and is generally complete when three moles of water are used per mole of the precursor. researchgate.net

The resulting silanetriol monomers can exhibit a degree of stability in aqueous solutions, particularly at low concentrations (<5%). gelest.com This stability is attributed to several factors. In aqueous solutions, the silanol groups can form hydrogen bonds with water molecules, which can slow the rate of self-condensation. Furthermore, internal hydrogen bonding between the amine group on the propyl chain and the silanol groups can stabilize the monomeric form. gelest.com Silanols produced by hydrolysis in pure water are found to be much more stable than those produced in alcoholic solvent mixtures, as the latter are more susceptible to self-condensation. researchgate.net

Advanced Synthesis Routes for Tailored this compound Derivatives

Beyond the basic hydrolysis of precursors, advanced synthetic methods have been developed to generate tailored derivatives of this compound for specific applications. These methods focus on controlling the generation of the silanetriol and subsequent functionalization.

In many applications, this compound is generated in-situ immediately prior to its use. This approach is common in surface modification, where a precursor like APTES is added to a solvent system containing the substrate to be modified (e.g., silica (B1680970) particles, metal oxides). nih.gov The controlled addition of water and a catalyst (if needed) initiates the hydrolysis of APTES to this compound directly in the reaction mixture. The freshly generated, highly reactive silanetriol molecules then readily condense with hydroxyl groups on the substrate surface, forming a covalent bond.

This technique offers several advantages. It minimizes the premature self-condensation and polymerization of the silanetriol in solution, maximizing its availability for reaction with the substrate. nih.gov By carefully controlling the concentration of the precursor and the amount of water, it is possible to regulate the density of amino groups grafted onto a surface, which can precisely tune the surface properties. nih.gov This method is fundamental to creating functionalized materials for applications in composites, adhesion promotion, and nanotechnology. nih.govalfa-chemistry.com

The bifunctional nature of this compound and its precursors allows for a wide range of derivatization strategies to introduce new chemical functionalities. These strategies typically target the primary amine group, which can undergo reactions common to alkylamines.

The amino group can be modified before or after the hydrolysis of the precursor's alkoxy groups. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Epoxides: The nucleophilic amine can open an epoxide ring to form a β-hydroxy amine.

Reaction with Isocyanates: This reaction yields urea derivatives.

These derivatization strategies are employed to attach a variety of functional moieties, such as chromophores, fluorophores, or other reactive groups, to the silane molecule. nih.gov This allows for the creation of highly specialized coupling agents and surface modifiers tailored for specific applications, including chromatography, sensing, and materials science. gelest.com

Table 2: Examples of Derivatization Reactions of the Aminopropyl Group

| Reagent Class | Functional Group Formed | Purpose of Derivatization |

|---|---|---|

| Acyl Halides (e.g., Benzoyl chloride) | Amide | Introduce chromophores for analytical detection. nih.gov |

| Epoxides (e.g., Glycidol) | β-Hydroxy amine | Introduce additional hydroxyl groups for further reaction. |

| Isocyanates (e.g., Phenyl isocyanate) | Urea | Modify surface energy or create specific binding sites. |

| Alkyl Halides (e.g., Methyl iodide) | Secondary/Tertiary Amine | Alter the basicity and nucleophilicity of the nitrogen atom. |

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and related aminosilanes is traditionally achieved through the hydrolysis of precursors like (3-aminopropyl)triethoxysilane (APTES). While effective, the production of these precursors often relies on methods that are not environmentally benign. Conventional synthesis of the Si-N bond typically involves chlorosilane aminolysis, which uses corrosive chlorosilanes and generates a stoichiometric equivalent of ammonium (B1175870) salt waste for each Si-N bond formed, making it inherently atom-inefficient. rsc.orgrsc.org

In response to the growing need for sustainable chemical processes, green chemistry approaches have been developed to mitigate the environmental impact of aminosilane (B1250345) production. A primary focus has been the development of alternative pathways that avoid halogenated precursors and minimize waste.

Dehydrocoupling Catalysis: A leading green alternative is the catalytic dehydrogenative coupling (or dehydrocoupling) of silanes and amines. rsc.orgrsc.org This method forms the required Si-N bond directly, producing only hydrogen gas (H₂) as a byproduct, which represents a significant improvement in atom economy. rsc.org The general reaction is catalyzed by various transition metal complexes and can be represented as:

R₃Si-H + H-NR'₂ → R₃Si-NR'₂ + H₂

This process eliminates the use of corrosive halosilanes and the production of salt waste. acs.orgacs.org Research has explored a wide range of catalysts spanning the periodic table, leading to enhanced efficiency and selectivity. rsc.orgrsc.org For example, manganese-based catalysts have been successfully used for the dehydrocoupling of amines with silane (SiH₄) at ambient temperatures. acs.orgelsevierpure.com In one mechanistic pathway, a β-diketiminate manganese hydride dimer reacts with an amine via σ-bond metathesis to eliminate H₂ and form a manganese-amide complex. Subsequent H-Si addition from a silane molecule across the Mn-N bond regenerates the catalyst and forms the desired aminosilane product in a halogen-free cycle. acs.orgelsevierpure.com

Other successful catalysts include Wilkinson's catalyst, (Ph₃P)₃RhCl, which has been shown to effectively couple various amines and silanes, often without a solvent and at room temperature. rsc.org This approach not only reduces waste but also lowers energy consumption, aligning with key principles of green chemistry. couplingagents.net

The table below summarizes the key differences between the traditional and green synthesis approaches for aminosilane precursors.

| Feature | Traditional Chlorosilane Aminolysis | Catalytic Dehydrocoupling |

| Silane Precursor | Chlorosilanes (e.g., RSiCl₃) | Hydrosilanes (e.g., RSiH₃) |

| Byproduct | Ammonium Salts (e.g., NH₄Cl) | Hydrogen Gas (H₂) |

| Atom Economy | Low | High |

| Reagents | Corrosive | Generally less corrosive |

| Waste Stream | Stoichiometric salt waste | Minimal (only H₂) |

| Catalyst | Typically not required | Transition metal complex required |

Optimization of Hydrolysis: For the final conversion of the aminosilane precursor to this compound via hydrolysis, green principles can also be applied. The reaction is typically performed in a solvent system, and the choice of solvent is critical. Using water/ethanol mixtures is common, with ethanol being a relatively green solvent. researchgate.net Optimizing reaction conditions, such as temperature and pH, can improve energy efficiency and reduce the formation of unwanted side products or highly cross-linked siloxane networks. researchgate.net Employing flow reactors for industrial-scale synthesis allows for precise control over these parameters, leading to higher purity and reduced waste streams.

Computational and Theoretical Studies of this compound Synthesis

Computational and theoretical chemistry provide powerful tools for understanding the complex reaction mechanisms involved in the synthesis of this compound. These methods offer molecular-level insights into reaction pathways, the structures of intermediates and transition states, and the kinetics of hydrolysis and condensation processes that are often difficult to probe experimentally. ethz.ch Techniques such as ab initio calculations, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations are employed to elucidate these mechanisms. ethz.ch

Ab Initio Investigations of Reaction Pathways

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are used to investigate the fundamental reaction steps in the synthesis of this compound. The primary reaction pathway is the hydrolysis of an alkoxysilane precursor, such as (3-aminopropyl)triethoxysilane (APTES), followed by the condensation of the resulting silanol groups.

Quantum chemical calculations can model the hydrolysis reaction, where water molecules attack the silicon center, leading to the substitution of alkoxy groups (-OR) with hydroxyl groups (-OH). These studies can determine the activation energies for these steps, revealing the influence of catalysts (acidic or basic conditions) on the reaction rate. nih.gov For instance, computational results for related aminosilanes suggest that a second aminosilane molecule can act as a catalyst in the reaction. nih.govacs.org

Furthermore, ab initio methods can explore the role of the aminopropyl group itself. The primary amine can intramolecularly coordinate to the silicon atom, potentially forming a stable five-membered ring intermediate that influences the hydrolysis and subsequent condensation rates. nih.gov This intramolecular catalysis can lead to hydrolytic instability of the resulting siloxane bonds, a phenomenon that can be predicted and understood through detailed computational analysis of the reaction coordinates. nih.gov

Molecular Dynamics Simulations of Condensation Processes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, making them ideal for investigating the condensation of this compound monomers into oligomers and eventually into larger polysiloxane networks. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves over time. researchgate.net

In the context of this compound, MD simulations can model the aggregation and reaction of multiple silanetriol molecules in an aqueous solution. Key research findings from MD simulations include:

Mechanism of Siloxane Bond Formation: Simulations can visualize the process where two silanol (-Si-OH) groups from different molecules approach each other, form a hydrogen bond, and subsequently react to form a siloxane bond (-Si-O-Si-) and a water molecule.

Influence of Environment: The effect of solvent, pH, and temperature on the rate and structure of the forming oligomers can be assessed. For example, simulations can show how the presence of water molecules mediates proton transfer steps essential for condensation.

Structural Evolution: MD can track the growth from monomers to dimers, trimers, and larger cyclic or linear structures. This provides insight into the early stages of gelation and network formation. mdpi.com

Surface Interactions: When condensation occurs on a substrate (e.g., a silica surface), MD simulations can model the adsorption of monomers, their diffusion on the surface, and the subsequent covalent bond formation with surface silanol groups. researchgate.net

Reactive force fields (e.g., ReaxFF) can be employed within MD simulations to explicitly model bond breaking and formation, offering a more detailed picture of the chemical reactions during the condensation process. researchgate.net

The table below lists typical parameters used in MD simulations of silane systems.

| Parameter | Description | Typical Values/Examples |

| Force Field | A set of equations and parameters describing the potential energy of the system. | CVFF, COMPASS, ReaxFF, AMBER |

| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature, pressure). | NVT (canonical), NPT (isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 298 K (room temperature) or higher |

| Time Step | The interval between successive evaluations of forces and positions. | 0.5 - 2.0 femtoseconds (fs) |

| Simulation Time | The total duration of the simulated process. | Nanoseconds (ns) to microseconds (µs) |

Density Functional Theory (DFT) Analysis of Intermediates and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for analyzing the geometry, energy, and electronic properties of intermediates and transition states along a reaction pathway. nih.govmdpi.com For the synthesis of this compound, DFT is applied to understand the hydrolysis and condensation steps at an electronic level.

Hydrolysis Mechanism: DFT calculations can model the step-wise hydrolysis of the precursor (e.g., APTES). The calculations can identify the transition state for the nucleophilic attack of a water molecule on the silicon atom and compute the associated activation energy barrier. This helps in understanding how factors like acid or base catalysis lower this barrier. DFT can also clarify the role of the solvent by explicitly including water molecules in the calculation to model proton transfer events. researchgate.net

Condensation Reaction: For the subsequent condensation of silanol groups, DFT is used to compare the energetics of different pathways (e.g., neutral, acid-catalyzed, base-catalyzed). It can provide detailed structures for key species, such as:

Reactant Complex: Two hydrogen-bonded silanol molecules.

Transition State: The structure corresponding to the highest point on the energy profile for Si-O-Si bond formation.

Product Complex: The newly formed disiloxane and a water molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can reveal the nucleophilic and electrophilic sites on the reactants, explaining their reactivity. nih.govmdpi.com For example, the analysis can show how the lone pair on a silanol oxygen acts as a nucleophile to attack the silicon atom of another silanol.

The table below presents hypothetical DFT-calculated energy values for a silanol condensation reaction, illustrating the type of data generated from such studies.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | 2 Si(OH)₄ (Reactants) | 0.0 |

| 2 | Hydrogen-Bonded Dimer | -5.2 |

| 3 | Transition State (Neutral) | +25.8 |

| 4 | (HO)₃Si-O-Si(OH)₃ + H₂O (Products) | -2.5 |

These computational results provide quantitative data that helps in rationalizing experimental observations and in designing more efficient synthetic routes. nih.gov

Surface Science and Interfacial Chemistry of 3 Aminopropyl Silanetriol

Surface Modification of Inorganic Materials with (3-Aminopropyl)silanetriol

Formation of Monolayers and Multilayers on Substrates

The formation of thin films of this compound on various substrates is a cornerstone of its application in surface science. These films can be controlled to form either a single molecular layer (monolayer) or multiple layers (multilayers).

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously by the adsorption of molecules onto a surface. wikipedia.org For aminosilanes, this process typically begins with the hydrolysis of the precursor alkoxysilane (like APTES) into its silanetriol form. These silanol (B1196071) groups then readily react with hydroxyl groups present on the surface of many substrates (e.g., silicon wafers with a native oxide layer, glass, metal oxides), forming stable covalent Si-O-Substrate bonds. wikipedia.orgresearchgate.net The aminopropyl "tail" of the molecule then orients away from the surface. The stability of these monolayers is high due to the strong covalent linkage formed with the substrate. wikipedia.org

The formation of multilayers is also a well-documented phenomenon, particularly when using aminosilanes like APTES or APTMS. researchgate.net The process can occur in distinct stages:

Initial Monolayer Formation : The first layer chemisorbs onto a hydroxylated substrate surface through a silanization process, where the silanol groups of the this compound bond to the surface. researchgate.net

Subsequent Layer Growth : The surface amino group (-NH2) of the already-adsorbed monolayer can interact with the hydrolyzed silane (B1218182) groups of other this compound molecules present in the solution. This interaction leads to the formation of a subsequent layer, a process that can be self-replicating to build up a multilayered film. researchgate.net

The conditions of the deposition process, such as the concentration of the silane solution, grafting time, solvent, and presence of water, significantly influence whether a monolayer or a disordered multilayer is formed. researchgate.net For instance, in anhydrous conditions, flattening of the molecules can favor hydrogen bond formation between the amino ends and silane groups, potentially leading to multilayer deposition. researchgate.net

This compound in Hybrid Organic-Inorganic Material Interfaces

Hybrid organic-inorganic materials combine the distinct properties of both organic components (e.g., flexibility, functionality of polymers) and inorganic components (e.g., rigidity, thermal stability of ceramics or metals). mdpi.comnih.gov this compound plays a critical role as a coupling agent or molecular bridge at the interface of these dissimilar materials, ensuring their compatibility and creating a cohesive composite structure. gelest.comfrontiersin.org

Interfacial Interactions in Composite Materials

The primary function of this compound in composite materials is to facilitate strong interfacial interactions between an inorganic filler or reinforcement (like glass fibers, silica (B1680970), or natural zeolite) and an organic polymer matrix (such as polypropylene (B1209903), epoxy, or polyamide). gelest.comcore.ac.uk The molecule's bifunctional nature is key to this role.

Inorganic Interface : The silanetriol end of the molecule forms covalent Si-O-Si bonds with the surface of the inorganic filler, which is typically rich in hydroxyl groups. mdpi.com

Organic Interface : The aminopropyl group at the other end of the molecule interacts with the organic polymer matrix. This interaction can be through covalent bonding, hydrogen bonding, or physical entanglement, depending on the chemistry of the polymer. gelest.comcore.ac.uk

By creating this durable link across the interface, the silane coupling agent improves the dispersion of the filler within the polymer matrix and enhances the transfer of stress from the matrix to the reinforcement, which is crucial for the mechanical properties of the final composite material. core.ac.ukresearchgate.net

Role in Enhancing Adhesion at Heterogeneous Interfaces

The ability of this compound to function as an adhesion promoter is one of its most valuable properties. chinacouplingagents.comgelest.com It is widely used to improve the bonding between organic coatings, adhesives, or resins and inorganic substrates like metals, glass, and ceramics. gelest.comgelest.com

The mechanism involves the formation of a durable chemical bridge at the interface. gelest.com The silanol groups bond to the inorganic substrate, while the amino-functional tail bonds with the organic overcoat, such as an epoxy resin. researchgate.netmdpi.com This creates a covalently linked interface that is significantly more robust and resistant to environmental degradation (e.g., moisture) than one based on weaker secondary forces alone. Research has demonstrated significant improvements in adhesion strength through the use of aminosilane (B1250345) treatments. For example, treating mild steel with a mixture of (3-aminopropyl)triethoxysilane (APS) and tetraethylorthosilicate (TEOS) increased the adhesion strength of an epoxy coating by over 55%. researchgate.net

| Substrate | Coating | Treatment | Initial Adhesion Strength (MPa) | Adhesion Strength After Silane Treatment (MPa) | Improvement (%) |

|---|---|---|---|---|---|

| Mild Steel | Epoxy | APS/TEOS Mixture | 3.4 | 5.3 | ~56% |

*Data sourced from a study on epoxy coatings. researchgate.net

This enhancement of interfacial adhesion is critical in numerous applications, from protective coatings and structural adhesives to the fabrication of durable composite materials. researchgate.net

Surface Energy Modulation and Wettability Control

Treating a substrate with this compound or its precursors can significantly alter its surface properties, specifically its surface energy and wettability. researchgate.net These changes are a direct result of the formation of a thin silane layer that presents a new chemical functionality—the aminopropyl group—at the surface.

The impact on wettability depends on the initial state of the substrate and the organization of the silane layer. For highly hydrophilic surfaces like those activated by oxygen plasma, the deposition of a compact self-assembled monolayer of aminosilane can lead to a more hydrophobic surface. researchgate.net This is because the organized layer covers the high-energy surface hydroxyl groups and exposes the lower-energy aminopropyl chains. This change is quantifiable through measurements of the water contact angle (WCA) and surface energy. researchgate.net Studies have shown that aminosilane deposition can increase the WCA from near 0° to over 60° and substantially decrease the surface energy. researchgate.net

| Surface | Condition | Water Contact Angle (WCA) | Surface Energy (mN/m) |

|---|---|---|---|

| IGZO | After Oxygen Plasma | 0.8° | - |

| IGZO | After APTES Deposition | 68.1° | 42.2 |

*Data illustrating the effect of APTES deposition on an Indium Gallium Zinc Oxide (IGZO) surface. researchgate.net

This ability to control surface energy and wettability is crucial for promoting adhesion, as it allows for better wetting of the surface by a subsequent coating or adhesive. nih.gov By tuning the surface to be more compatible with the organic phase, the silane treatment ensures a more intimate and stronger interfacial bond. nih.govnih.gov

3 Aminopropyl Silanetriol in Nanomaterials Research

Functionalization of Nanoparticles with (3-Aminopropyl)silanetriol

The surface modification of nanoparticles with APST is a widely employed strategy to impart new functionalities and improve their performance in various systems. The process, known as silanization, leverages the reactivity of the silanetriol group with surface hydroxyls and the versatile nature of the aminopropyl chain.

This compound is frequently used for the surface modification of silica (B1680970) nanoparticles (SNPs) and mesoporous silica nanoparticles (MSNs) to introduce primary amine groups, creating what is often denoted as MSN-NH2. nih.govrsc.org This functionalization is critical for numerous biomedical and catalytic applications as it imparts a positive surface charge in neutral or acidic aqueous solutions, a reversal from the native negative charge of silica. nih.gov This charge reversal can enhance colloidal stability and enables the loading of various molecular cargoes. nih.gov

The amine groups also serve as reactive sites for further covalent attachment of molecules such as drugs, targeting ligands, or imaging agents. nih.gov The functionalization can be achieved through two primary methods: post-synthesis grafting, where pre-formed silica nanoparticles are reacted with the silane (B1218182), and co-condensation, where the silane is included during the initial synthesis of the nanoparticles. nih.govd-nb.info Research indicates that the co-condensation method can lead to a more uniform distribution of amino groups on the nanoparticle surface. d-nb.info The degree of functionalization and its impact on the nanoparticle's properties are critical design parameters. For instance, the location of the aminopropyl groups—whether on the interior or exterior of the nanoparticle—can significantly influence the material's dissolution behavior. nih.govrsc.org

Table 1: Comparison of MSN Functionalization Methods with Aminosilane (B1250345)

| Method | Description | Key Findings | Reference |

|---|---|---|---|

| Co-condensation | Aminosilane is added during the synthesis of mesoporous silica nanoparticles. | Results in a more homogeneous distribution of amino groups on the surface. | d-nb.info |

| Post-synthesis Grafting | Pre-synthesized and calcined mesoporous silica nanoparticles are reacted with aminosilane. | Leads to a less uniform distribution of amino groups compared to co-condensation. | d-nb.info |

The surface of gold nanoparticles (AuNPs) can be engineered using this compound, typically to create a thin, stable silica shell around the metallic core. nih.govmdpi.com This process, often initiated by the strong interaction between the amine group of the silane and the gold surface, results in the alkoxysilane groups orienting outwards. mdpi.comnih.gov Subsequent hydrolysis and condensation of these groups, often with the addition of a silica precursor like sodium silicate, forms a uniform silica coating. mdpi.com

This silica shell provides several advantages:

Enhanced Stability: It greatly improves the chemical stability of the AuNPs, preventing aggregation in various solvents and under different ionic strengths. nih.gov

Biocompatibility: The silica surface can be more biocompatible than the bare gold surface.

Further Functionalization: The silica shell presents a surface rich in silanol (B1196071) groups, which can be further modified with other molecules for specific applications in diagnostics and biomedicine. nih.gov

The orientation of the silane molecules on the substrate is a critical factor that influences the subsequent self-organization and binding of the gold nanoparticles. nih.gov The density and dispersion of AuNPs on the surface can be controlled by optimizing the functionalization protocol. researchgate.net

This compound is utilized to modify the surfaces of multi-walled carbon nanotubes (MWCNTs) and carbon nanofibers (CNFs), enhancing their dispersibility and interfacial interaction with matrix materials. researchgate.netresearchgate.netnih.gov The process typically involves an initial oxidation step to introduce hydroxyl and carboxyl groups on the carbon surface, which then serve as anchoring points for the silane molecules. researchgate.net

The versatility of this compound extends to the surface modification of other important nanoparticle systems.

Titanium Dioxide (TiO2) Nanoparticles: APST can be used to functionalize TiO2 nanoparticles, often in a one-step hydrothermal synthesis process. nih.govntnu.no This in situ functionalization allows for the tailoring of the nanoparticles' surface properties, such as making them more hydrophobic. nih.gov The aminosilane can also influence the morphology of the resulting nanostructures, promoting the formation of rod-like shapes through oriented attachment of primary spherical nanoparticles. nih.gov The introduction of amine groups on the TiO2 surface is also valuable for applications like the selective enrichment of phosphopeptides in proteomics research. nih.gov

Quantum Dots (QDs): Surface modification is crucial for the practical application of semiconductor quantum dots, particularly in biological settings, to improve their stability and reduce non-specific binding. nih.govrsc.org While direct use of APST is less common than other ligands, the principle of silanization is applied to create a silica shell around QDs. This shell enhances their water-solubility, biocompatibility, and provides a surface for further conjugation with biomolecules. rsc.org This strategy helps to passivate the QD surface, protecting its photoluminescent properties and making the QDs suitable for applications in cellular imaging and sensing. rsc.org

This compound in Mesoporous Material Synthesis and Functionalization

Beyond surface grafting, this compound and its derivatives are integral components in the direct synthesis of functionalized mesoporous materials.

The Evaporation-Induced Self-Assembly (EISA) process is a powerful and rapid method for creating highly ordered mesoporous thin films and powders. nih.govnih.gov In this technique, a solution containing a silica precursor, a structure-directing agent (surfactant), and a solvent is deposited onto a substrate. As the solvent evaporates, the concentration of the surfactant increases, driving its self-assembly into liquid-crystalline mesophases like micelles. unm.edu The inorganic precursor then organizes around this organic template.

This compound or its triethoxy analog can be included in the initial solution as a co-precursor with the primary silica source (e.g., TEOS). This allows for the direct incorporation of aminopropyl groups within the silica framework of the resulting mesoporous material. nih.gov This one-pot synthesis approach is an efficient way to produce amine-functionalized mesoporous structures. These materials are of great interest for applications in catalysis, separation, and sensing, where the ordered pore structure and the accessible functional groups are highly advantageous. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (3-aminopropyl)triethoxysilane |

| N-[3-(trimethoxysilyl)propyl]ethylenediamine |

| Benzoyl chloride |

| Benzoic acid |

| Carbon Nanotubes |

| Gold |

| Quantum Dots |

| Silica |

In-situ Functionalization of Mesoporous Silicas

The in-situ functionalization of mesoporous silicas, often referred to as the co-condensation or one-pot synthesis method, represents a direct approach to incorporate this compound functionalities into the silica framework. This method involves the simultaneous hydrolysis and condensation of a silica precursor, such as Tetraethyl orthosilicate (TEOS), and an organosilane precursor like (3-aminopropyl)triethoxysilane (APTES), the precursor to this compound. This is performed in the presence of a structure-directing agent (surfactant). nih.govresearchgate.net

A key advantage of this technique is the potential for a more uniform distribution of the aminopropyl groups throughout the silica matrix compared to post-synthesis grafting methods. nih.gov The process allows for the direct incorporation of the organic functional groups into the material's structure as it forms. researchgate.net

Research on the synthesis of aminopropyl-functionalized SBA-15 has shown that pre-hydrolysis of the main silica source (TEOS) before the addition of APTES is crucial for obtaining well-ordered mesoporous materials with intact amino functionality. nih.gov The amount of aminopropyl groups incorporated into the final material can be controlled by adjusting the concentration of APTES in the initial synthesis gel. nih.gov However, a higher concentration of the organosilane can sometimes lead to a gradual decrease in the structural ordering of the mesoporous material. nih.gov Studies have successfully produced aminopropyl-functionalized SBA-15 with hexagonal order, pore diameters up to 60 Å, and aminopropyl group content as high as 2.3 mmol g⁻¹. nih.gov Similarly, amino-functionalized mesoporous MCM-41 materials have been synthesized directly via co-condensation. researchgate.net

The co-condensation method has been proven to yield a more homogeneous distribution of amino groups on the mesoporous silica nanoparticle surface, which is a critical factor for optimizing the performance of these functionalized materials in various applications. nih.gov

Pore Structure Directing Agent Interactions

During the in-situ synthesis of aminopropyl-functionalized mesoporous silica, the this compound precursor (APTES) not only provides the desired functionality but also influences the material's final pore structure. The introduction of APTES into the synthesis gel alongside the primary silica source and the surfactant template affects the interactions that govern the self-assembly process, thereby impacting the textural parameters of the resulting nanomaterial.

The concentration of the aminopropyl-silane in the synthesis mixture plays a significant role in determining the final structural characteristics. Studies have shown that as the concentration of APTES increases, the specific surface area, pore diameter, and total pore volume of the resulting functionalized SBA-15 silica tend to decrease. researchgate.net This is because the bulkier aminopropyl groups can interfere with the packing of the surfactant micelles and the condensation of the silica framework around them.

Despite these changes, the fundamental mesostructure, such as the hexagonal arrangement of pores in SBA-15, is often preserved, especially when the organosilane concentration is optimized. researchgate.net The interaction between the positively charged amino groups (under acidic synthesis conditions) and the surfactant template can alter the self-assembly process, leading to variations in pore size and wall thickness. The amino group can act as a base catalyst for the hydrolysis of the alkoxysilanes, which enhances the reaction of the silanes with the silica surface and can lead to higher molar coverages compared to functionalization with non-catalytic groups. researchgate.net Therefore, this compound and its precursors are not merely passive components during synthesis but actively participate in and influence the formation of the final ordered porous structure.

| Material | Synthesis Method | Effect of Aminopropyl Functionalization on Pore Structure |

| SBA-15 | Co-condensation | Decreased surface area, pore volume, and pore diameter with increasing APTES concentration. researchgate.net |

| MCM-41 | Co-condensation | Can achieve high proportions of aminopropyl groups while retaining hexagonal structure. researchgate.net |

| M41S Silica | Grafting | Functionalization with aminopropyl groups leads to higher molar coverage of the surface. researchgate.net |

Advanced Characterization of this compound-Modified Nanomaterials

The successful modification of nanomaterials with this compound and the resulting properties of the functionalized materials are confirmed through a suite of advanced characterization techniques. These methods provide detailed information about the chemical composition, morphology, and surface properties of the nanomaterials.

Spectroscopic Analysis (e.g., FT-IR, XPS, Solid-state NMR)

Spectroscopic techniques are essential for confirming the covalent attachment and integrity of the aminopropyl groups on the nanomaterial surface.

Fourier Transform Infrared (FT-IR) Spectroscopy is widely used to verify the presence of the aminopropyl functional groups. The FT-IR spectra of modified materials show characteristic absorption bands that are absent in the unmodified parent material. Key vibrational bands include:

N-H stretching: Symmetrical and asymmetrical stretching vibrations of the amino group are typically observed in the range of 3305-3365 cm⁻¹. nih.gov

N-H bending: The corresponding bending mode for the amino group appears around 1600 cm⁻¹. nih.govresearchgate.net

C-H stretching: Vibrations from the propyl chain's C-H bonds are seen around 2950 cm⁻¹. sciparkpub.com

Si-O-Si stretching: The characteristic strong absorption band for the silica network is found between 1050 cm⁻¹ and 1100 cm⁻¹. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis of the nanomaterial's surface, confirming the success of the functionalization. The detection of a Nitrogen 1s (N1s) peak at a binding energy of approximately 398-399 eV is direct evidence of the presence of the aminopropyl groups on the surface. iust.ac.ir Furthermore, the high-resolution Si2p spectrum can show peaks corresponding to the Si-O bonds in the silica substrate and the Si-C bonds of the organosilane. iust.ac.ir Deconvolution of the N1s peak can confirm the presence of the free -NH₂ group. iust.ac.ir XPS is also a powerful tool for determining the stoichiometry of the functionalized layer. mdpi.com

Solid-state Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the local chemical environment of the atoms within the functionalized material. ¹³C solid-state NMR can be used to identify the different carbon atoms in the aminopropyl chain, with signals for -CH₂-Si, -CH₂-CH₂-, and -CH₂-N appearing at distinct chemical shifts (e.g., approximately 8, 16, and 68 ppm, respectively). researchgate.netresearchgate.net This technique confirms that the organic moiety remains intact after the synthesis and purification processes. nih.gov ²⁹Si NMR spectroscopy can provide information about the condensation state of the silicon atoms, distinguishing between different siloxane environments.

Microscopic Techniques (e.g., SEM, TEM)

Microscopic techniques are employed to visualize the morphology, size, and structure of the nanomaterials before and after modification with this compound.

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential analysis is a key technique for determining the surface charge of nanoparticles in a colloidal suspension and is a primary indicator of successful aminopropyl functionalization.

Bare silica nanoparticles possess surface silanol (Si-OH) groups, which are deprotonated at neutral pH, resulting in a negative surface charge and a negative zeta potential value. researchgate.net The functionalization with this compound introduces primary amine (-NH₂) groups to the surface. In neutral or acidic aqueous solutions, these amine groups become protonated (-NH₃⁺), leading to a reversal of the surface charge from negative to positive. mdpi.comnih.gov

This significant shift in the zeta potential to positive values is a strong confirmation of the presence of aminopropyl groups on the nanoparticle surface. researchgate.net For example, the isoelectric point (IEP)—the pH at which the zeta potential is zero—of silica materials shifts to higher pH values (around pH 7 or above) after modification with aminopropyl groups. researchgate.netmdpi.com Zeta potential measurements are also critical for assessing the colloidal stability of the nanoparticle dispersion, with higher absolute zeta potential values (e.g., > ±30 mV) generally indicating better stability against aggregation. mdpi.com

| Technique | Information Provided | Key Findings for this compound-Modified Nanomaterials |

| FT-IR | Presence of functional groups | Confirms N-H and C-H bonds of the aminopropyl group and Si-O-Si of the silica base. nih.govsciparkpub.com |

| XPS | Surface elemental composition | Detects Nitrogen (N1s) and Silicon (Si2p), confirming surface modification. iust.ac.ir |

| Solid-state NMR | Local chemical structure | Verifies the integrity of the propyl chain and shows Si-C bond formation. nih.govresearchgate.net |

| SEM/TEM | Morphology and structure | Shows preservation of particle shape and ordered mesoporous structure after functionalization. researchgate.net |

| Zeta Potential | Surface charge in suspension | Demonstrates charge reversal from negative to positive, confirming successful functionalization. mdpi.comnih.gov |

Biomedical and Biotechnological Research Applications of 3 Aminopropyl Silanetriol

(3-Aminopropyl)silanetriol in Biosensor and Biochip Development

The development of sensitive and selective biosensors and biochips relies heavily on the effective immobilization of biological recognition elements (bioreceptors) onto a transducer surface. nih.gov this compound plays a critical role in this process by creating a stable, biocompatible interface for the attachment of these biomolecules. nih.gov The formation of a uniform silane (B1218182) monolayer is a crucial step for the effective immobilization of bioreceptors, which directly impacts the repeatability, stability, and sensitivity of the biosensor. nih.govmdpi.com

A primary application of this compound is in the surface functionalization of inorganic substrates like silicon, silicon nitride, and glass for the covalent attachment of biomolecules. researchgate.netnih.gov The process, known as silanization, involves the hydrolysis of the precursor APTES to this compound, whose silanol (B1196071) groups then condense with hydroxyl groups on the substrate surface, forming a stable siloxane bond (Si-O-Si). researchgate.net This reaction creates a surface layer presenting primary amine functionalities (-NH2). researchgate.net

These amino groups serve as versatile anchoring points for immobilizing a wide range of biomolecules, including proteins, enzymes, and antibodies. researchgate.net Often, a bifunctional cross-linking agent, such as glutaraldehyde, is used to connect the amine-terminated surface to the amine groups of the biomolecule, enhancing the stability of the attachment. researchgate.net The efficiency of this immobilization is influenced by parameters like the concentration of the silane solution and the reaction time, which affect the thickness and uniformity of the deposited layer. nih.gov Research has shown that optimizing these conditions is critical, as an overly thick silane layer can negatively impact the sensitivity of certain biosensors, such as ion-sensitive field-effect transistors (ISFETs), due to an ion-shielding effect. nih.gov

| Parameter | Substrate | Biomolecule | Linker/Method | Purpose | Reference |

| Surface Functionalization | Silicon, Silicon Nitride (Si3N4) | Glucose Oxidase (GOx) | Glutaraldehyde | Glucose Biosensor | researchgate.netnih.gov |

| Surface Modification | Metal Oxide Nanoparticles | General Biomolecules | Covalent Si-O-M bonds | Versatile Anchoring | researchgate.net |

| Electrode Functionalization | Graphene on Glassy Carbon Electrode | Glucose Oxidase (GOx) | EDC-based crosslinking | Amperometric Biosensor | nih.gov |

This table summarizes various strategies employing this compound (via its precursor APTES) for biomolecule immobilization in biosensor development.

The immobilization of enzymes onto solid supports is a well-established strategy to enhance their stability and reusability, which are critical for industrial and diagnostic applications. esciinfo.commdpi.com The stable covalent linkage provided by this compound helps to maintain the enzyme's three-dimensional structure, preventing denaturation under harsh operational conditions such as changes in pH or temperature. mdpi.com By anchoring enzymes to a surface, the silane layer restricts their conformational mobility, which can contribute to increased thermal stability. esciinfo.com

While immobilization can sometimes pose challenges by creating diffusion limitations for substrates and products, a well-designed immobilization strategy using this compound can preserve or even enhance catalytic activity. mdpi.commdpi.com The silanization provides a biocompatible microenvironment for the enzyme. researchgate.net For instance, studies involving glucose oxidase immobilized on silanized surfaces for biosensor applications demonstrate the retention of enzymatic activity, which is fundamental to the sensor's function. researchgate.netnih.gov The enhanced stability allows the enzyme to function effectively over a longer period and through multiple measurement cycles, which is a significant improvement over enzymes in solution. nih.gov

Amperometric biosensors operate by detecting the current generated from the oxidation or reduction of a product of an enzymatic reaction. This compound is instrumental in the fabrication of these devices, particularly mediatorless biosensors. In a mediatorless system, direct electron transfer occurs between the enzyme and the electrode, simplifying the design and avoiding potential toxicity from mediators.

A notable example is the development of a mediatorless glucose biosensor where a glassy carbon electrode was functionalized with graphene dispersed in APTES. nih.gov In this design, APTES acted as both a dispersing agent for the graphene and as a surface modification agent, providing free amino groups on the electrode surface. nih.gov Glucose oxidase (GOx) was then covalently bound to these amino groups. nih.gov The graphene provided a large surface area for enzyme binding, while the APTES functionalization led to a higher density of immobilized GOx. nih.gov This configuration resulted in a sensitive biosensor capable of detecting glucose across a clinically relevant range. nih.gov

| Performance Metric | Result | Reference |

| Detection Principle | Mediatorless amperometric | nih.gov |

| Operating Potential | -0.45 V (vs. Ag/AgCl) | nih.gov |

| Linear Detection Range | 0.5 - 32 mM | nih.gov |

| Interference | No interference from common endogenous electroactive substances | nih.gov |

| Stability | High storage stability, suitable for mass production | nih.gov |

This table details the performance characteristics of a mediatorless amperometric glucose biosensor developed using this compound (APTES)-functionalized graphene.

Cell-Material Interactions and Tissue Engineering

In tissue engineering and cell biology, controlling the interaction between cells and synthetic materials is paramount. The surface properties of a material dictate how cells will adhere, proliferate, and differentiate. This compound is widely used to modify the surfaces of materials to create environments that are more conducive to cell culture and tissue growth. smolecule.comresearchgate.net

This compound treatment modifies a material's surface chemistry, which in turn influences cell behavior. The primary amine groups introduced by the silanization process impart a positive surface charge. This positive charge can promote the initial attachment of cells, which are typically negatively charged, through electrostatic interactions. smolecule.com Enhanced cell adhesion is a critical first step for subsequent cellular functions, including spreading, migration, and proliferation. By providing a surface that supports robust cell adhesion, this compound-modified materials can be used to improve the performance of medical implants and tissue engineering scaffolds. smolecule.com

Standard cell culture substrates, such as glass or polystyrene, are often suboptimal for the culture of sensitive or specialized cell types. Surface modification with this compound is a common strategy to improve these substrates. A key application is in stabilizing the coating of extracellular matrix (ECM) proteins, such as laminin (B1169045) or fibronectin, which are essential for cell adhesion and signaling. researchgate.net

Research has demonstrated that a glass surface treated with (3-aminopropyl)triethoxysilane is superior to untreated glass for coating with ECM proteins. researchgate.net On untreated glass, cultured cells were observed to remove the pre-coated ECM and secrete their own. researchgate.net In contrast, on silanized glass, the coated ECM layer remained stable and was not removed by the cells. researchgate.net This stabilization of the ECM leads to significant differences in cell physiology, including morphology and motility, highlighting the importance of substrate modification for accurately studying cell behavior in vitro. researchgate.net

| Substrate | ECM Coating | Cell Behavior Observation | Outcome | Reference |

| Untreated Glass | Laminin | Cells removed the coated ECM and secreted different ECM proteins. | Unstable ECM layer, altered cell behavior. | researchgate.net |

| Silanized Glass | Laminin | Cells did not remove the coated ECM. Cell morphology and motility differed from those on untreated glass. | Stable ECM layer, more suitable for observing ECM effects on cell physiology. | researchgate.net |

This table compares the stability of an extracellular matrix (ECM) coating and subsequent cell behavior on untreated versus this compound-treated glass substrates.

Role in Regenerative Medicine and Biomaterial Design

This compound plays a crucial role in regenerative medicine and the design of advanced biomaterials by acting as a surface modifying agent. Its bifunctional nature, possessing both a reactive silanetriol group and a terminal aminopropyl group, allows it to serve as a molecular bridge between inorganic substrates and biological molecules. This capability is extensively utilized to enhance the biocompatibility and bioactivity of implant materials and tissue engineering scaffolds. aip.org

In the context of bone tissue engineering, materials such as titanium alloys and bioactive glasses are often surface-treated with this compound or its precursor, (3-aminopropyl)triethoxysilane (APTES). The silanetriol end of the molecule forms stable covalent bonds with the oxide layer of the inorganic material. researchgate.net The exposed aminopropyl groups create a surface that is more conducive to cellular interaction. nih.gov This amino-functionalized surface has been shown to improve the attachment, proliferation, and differentiation of osteogenic precursor cells, which are essential for bone regeneration. researchgate.netnih.gov The primary amine groups can also be used to covalently immobilize biomacromolecules like collagen or specific peptides that further promote cell adhesion and guide tissue formation. nih.gov

Beyond metallic and ceramic implants, this compound is used to modify synthetic polymer scaffolds. Many biodegradable polymers used in tissue engineering are inherently hydrophobic and lack the necessary surface cues for optimal cell interaction. nih.gov Surface functionalization with this silane increases hydrophilicity and provides reactive sites for tethering growth factors or other bioactive signals, thereby creating a more biomimetic microenvironment that supports tissue growth. nih.govnih.gov Additionally, silane coupling agents are incorporated into hydrogel networks to enhance their mechanical properties and create injectable systems with strong tissue adhesion, which are promising for applications in bone and soft tissue repair. aip.org

Table 1: Impact of this compound-Mediated Surface Modification on Biomaterials

| Biomaterial Substrate | Modification Agent | Key Surface Change | Observed Effect in Regenerative Medicine |

|---|---|---|---|

| Titanium-based alloys | (3-aminopropyl)triethoxysilane (APTES) | Introduction of -NH2 groups | Enhanced osseointegration potential researchgate.net |

| Aliphatic Polyesters | Aminolysis / Biomacromolecule immobilization | Increased hydrophilicity, addition of biochemical binding sites | Improved cell adhesion, proliferation, and differentiation nih.gov |

| Chitosan-based hydrogels | (3-isocyanatopropyl) triethoxysilane (B36694) | Crosslinking of polymer chains | Improved mechanical properties and tissue adhesion for bone engineering aip.org |

| Mesoporous Bioactive Glass | (3-aminopropyl)triethoxysilane (APTES) | Change in surface charge from negative to positive | Enhanced loading capacity for therapeutic agents nih.gov |

Targeted Drug Delivery Systems Utilizing this compound

The unique chemical properties of this compound make it an invaluable component in the development of sophisticated drug delivery systems. Its ability to functionalize the surface of nanocarriers is central to creating platforms for targeted and controlled therapeutic release.

Functionalization of Drug Delivery Carriers

This compound is widely used to modify the surface of various drug delivery carriers, particularly inorganic nanoparticles like mesoporous silica (B1680970) nanoparticles (MSNs), nonporous silica nanoparticles (SNPs), and mesoporous bioactive glass (MBG). nih.govnih.gov The process, known as silanization, involves reacting the silanetriol groups with surface hydroxyl groups on the nanoparticle, resulting in a stable, covalent linkage and a surface decorated with primary amine (-NH2) groups. nih.govhutnickelisty.cz

These terminal amine groups serve as versatile chemical handles for the subsequent attachment of therapeutic agents. For instance, anticancer drugs containing carboxylic acid groups, such as certain platinum (IV) prodrugs or doxorubicin (B1662922), can be covalently attached to the amino-functionalized surface via the formation of stable amide bonds. nih.govmdpi.comresearchgate.net This covalent conjugation prevents premature drug leakage from the carrier during circulation in the bloodstream. Furthermore, the introduction of amine groups alters the surface properties of the nanocarrier. For example, modifying mesoporous bioactive glass with APTES changes the surface zeta-potential from negative to positive, which was shown to significantly increase the loading capacity for the antibiotic gentamicin (B1671437) sulfate (B86663) from 48.9% to 62.9%. nih.gov

Table 2: Examples of Drug Delivery Carrier Functionalization

| Nanocarrier | Functionalizing Agent | Attached Drug | Purpose of Functionalization |

|---|---|---|---|

| Nonporous Silica Nanoparticles (SNPs) | 3-aminopropyl groups | Cisplatin-based Pt(IV) complexes | Covalent attachment of prodrug via amide bond formation nih.govresearchgate.net |

| Mesoporous Bioactive Glass (N-MBG) | (3-aminopropyl)triethoxysilane (APTES) | Gentamicin Sulfate (GS) | Increased drug loading capacity and prolonged release nih.gov |

| Ti3C2Tx MXene | (3-aminopropyl)triethoxysilane (APTES) | Doxorubicin (DOX) | Conjugation of drug via a cleavable linker for responsive release mdpi.comnih.gov |

Controlled Release Mechanisms

Functionalization with this compound is instrumental in designing nanocarriers with controlled, stimulus-responsive release mechanisms. A prominent strategy involves leveraging the pH-sensitive nature of the aminopropyl group. mdpi.comnih.gov The primary amine has a pKa that allows it to become protonated (-NH3+) in acidic environments. nih.gov Since the microenvironment of solid tumors and intracellular compartments like endosomes and lysosomes is more acidic (pH 4.5–6.8) than healthy tissue and blood (pH 7.4), this property can be exploited to trigger drug release specifically at the target site. mdpi.comnih.gov

In one mechanism, the protonation of the surface amine groups can lead to electrostatic repulsion between the positively charged nanocarrier and a similarly charged drug molecule, causing the drug to desorb from the surface. nih.gov Another approach uses a pH-sensitive gatekeeper, such as a polydopamine coating, applied over the drug-loaded, aminopropyl-functionalized nanoparticle. mdpi.comnih.gov This coating remains stable at neutral pH but is disrupted in the acidic tumor environment, unsealing the pores and releasing the therapeutic payload. Research has demonstrated that doxorubicin release from such systems is significantly higher at pH 5.5 compared to pH 7.4, showcasing the effectiveness of this pH-responsive control. mdpi.com

Table 3: pH-Dependent Drug Release from Aminopropyl-Functionalized Nanocarriers

| Nanocarrier System | Drug | Release Condition (pH) | Cumulative Release (%) | Time |

|---|---|---|---|---|

| Aminopropyl-functionalized MSNs | Doxorubicin (DOX) | Weakly acidic | Increased release observed | Prolonged irradiation time |

| MXene-TK-DOX@PDA | Doxorubicin (DOX) | 5.5 (with H2O2) | ~60% | 12 hours |

| MXene-TK-DOX@PDA | Doxorubicin (DOX) | 7.4 (with H2O2) | ~25% | 12 hours |

| Amino-functionalized MBG (N-MBG) | Gentamicin Sulfate (GS) | 7.4 (Simulated Body Fluid) | 45.9% | 7 days |

| Unfunctionalized MBG | Gentamicin Sulfate (GS) | 7.4 (Simulated Body Fluid) | 60.7% | 7 days |

Data compiled from multiple research findings to illustrate comparative release profiles. nih.govmdpi.comnih.gov

Tumor-Targeted Nanoplatforms

To enhance the specificity of drug delivery to cancer cells, a strategy known as active targeting is employed. mdpi.comnih.gov This involves decorating the surface of the nanocarrier with ligands that can specifically bind to receptors overexpressed on the surface of tumor cells. mdpi.comnih.gov this compound is a key enabler of this approach, as its terminal amine group provides a perfect anchor point for conjugating these targeting ligands. semanticscholar.org

After a nanoparticle is functionalized with this compound, targeting molecules such as antibodies, peptides (e.g., cRGD), or small molecules (e.g., folic acid) can be chemically linked to the amine groups. mdpi.commdpi.com These ligands then guide the nanoplatform through the bloodstream to the tumor site and facilitate binding to and internalization by cancer cells, a process often mediated by endocytosis. nih.govnih.gov

For example, nonporous silica nanoparticles functionalized with 3-aminopropyl groups have been used to deliver platinum (IV) prodrugs. nih.govresearchgate.net These nanoplatforms demonstrated enhanced antiproliferative activity against the Pt-sensitive A2780 human ovarian cancer cell line compared to the free drug, an effect attributed to more efficient cellular uptake. nih.gov By combining the passive accumulation of nanoparticles in tumors (the Enhanced Permeability and Retention effect) with active targeting facilitated by surface ligands, these this compound-modified nanoplatforms can achieve a higher concentration of the therapeutic agent at the disease site, improving efficacy. mdpi.comnih.gov

3 Aminopropyl Silanetriol in Polymer and Composite Science Research

Role of (3-Aminopropyl)silanetriol as a Silane (B1218182) Coupling Agent in Polymer Composites

The application of this compound as a surface treatment for fillers and reinforcements leads to significant enhancements in the mechanical properties and long-term durability of polymer composites. By strengthening the bond at the filler-matrix interface, the coupling agent ensures efficient stress transfer, which directly translates to improved tensile strength, flexural strength, and impact resistance. nbinno.comsci-hub.se